N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18547742
InChI: InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3;
SMILES:
Molecular Formula: C3H9ClN2O
Molecular Weight: 127.59 g/mol

N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine

CAS No.:

Cat. No.: VC18547742

Molecular Formula: C3H9ClN2O

Molecular Weight: 127.59 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine -

Specification

Molecular Formula C3H9ClN2O
Molecular Weight 127.59 g/mol
IUPAC Name (2S)-2-amino-3,3,3-trideuteriopropanamide;hydrochloride
Standard InChI InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3;
Standard InChI Key FIAINKIUSZGVGX-QQAVFRBQSA-N
Isomeric SMILES [2H]C([2H])([2H])[C@@H](C(=O)N)N.Cl
Canonical SMILES CC(C(=O)N)N.Cl

Introduction

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.23 g/mol
CAS Registry Number53-94-1
SMILES NotationC1C2=CC=CC=C2C3=C1C=C(C=C3)NO
Boiling PointNot reported-
Melting PointNot reported-

The compound’s planar fluorene backbone and electrophilic hydroxylamine group enable interactions with biological macromolecules, particularly DNA . Its structural similarity to carcinogens like 2-acetylaminofluorene (2-AAF) underpins its role in mutagenicity studies .

Synthesis and Chemical Properties

Synthetic Routes

N-Hydroxy-9H-fluoren-2-amine is synthesized via the reduction of nitrofluorene derivatives or enzymatic N-hydroxylation of 2-aminofluorene. A reported method achieves a 91% yield using zinc, ammonium chloride, and D,L-histidine at pH 7.4–7.5 . Industrial-scale production may involve continuous flow processes to optimize efficiency.

Reactivity and Stability

The hydroxylamine group is highly reactive, particularly under acidic conditions, where it forms electrophilic intermediates capable of DNA adduction . Key reactions include:

  • Oxidation: Converts to nitroso derivatives (e.g., 2-nitrosofluorene).

  • Reduction: Reverts to 2-aminofluorene, a detoxification pathway .

  • Electrophilic Substitution: Reacts with nucleophilic DNA bases (e.g., guanine) .

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsProduct
N-HydroxylationCytochrome P450, O₂N-Hydroxy-2-aminofluorene
DeacetylationHepatic enzymesN-Hydroxy-2-aminofluorene
DNA Adduct FormationAcidic pH, enzymatic activationN-(deoxyguanosin-8-yl)-2-aminofluorene

Metabolic Pathways and Bioactivation

N-Hydroxy-9H-fluoren-2-amine is a critical metabolite in the activation of 2-AAF, a prototypical carcinogen. The metabolic cascade involves:

  • N-Hydroxylation: Hepatic cytochrome P450 enzymes convert 2-AAF to N-hydroxy-2-acetylaminofluorene (N-OH-AAF) .

  • Deacetylation: Esterases remove the acetyl group, yielding N-Hydroxy-2-aminofluorene .

  • Bioactivation: Enzymatic N,O-acyltransfer or acid-catalyzed protonation generates nitrenium ions, which form DNA adducts .

Detoxification Pathways:

  • Reduction back to 2-AAF via hepatic microsomes .

  • Conjugation with glutathione or glucuronic acid.

Mutagenic and Carcinogenic Mechanisms

DNA Adduct Formation

The compound’s primary mutagenic mechanism involves covalent binding to DNA. In Salmonella typhimurium assays, N-Hydroxy-2-aminofluorene induces ~10× more mutations than N-OH-AAF at equimolar concentrations . The major adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene, disrupts DNA replication and repair .

Table 3: Mutagenicity Data

CompoundMutation Rate (revertants/μmol)DNA Adducts (pmol/μg DNA)
N-Hydroxy-2-aminofluorene2,390 ± 2201.85 ± 0.15
N-OH-AAF240 ± 300.28 ± 0.01

Structural Determinants of Reactivity

Electronegative substituents (e.g., 7-Br) enhance DNA binding by stabilizing nitrenium intermediates . Conversely, electron-donating groups (e.g., 7-CH₃) reduce adduct formation .

Research Findings and Experimental Insights

In Vitro Studies

  • Enzymatic Activation: Rat liver S9 fraction increases bacterial mutagenicity by 85–90% via deacetylation .

  • pH Dependency: Reactivity peaks at pH 5.0–6.0, correlating with nitrenium ion stability .

In Vivo Carcinogenicity

  • Rodent models show hepatic tumors following chronic exposure, with adduct levels predictive of tumor incidence .

Applications in Scientific Research

  • Mutagenicity Assays: Used as a positive control in Ames tests .

  • Carcinogenesis Models: Induces liver tumors in rats for studying chemopreventive agents .

  • DNA Repair Studies: Adducts serve as biomarkers for nucleotide excision repair efficiency .

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